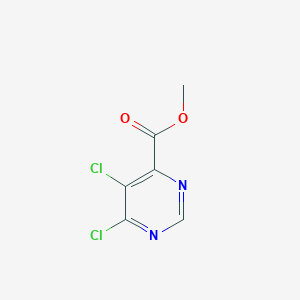
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide, often referred to as DMOX, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used for a variety of purposes, including as a synthetic intermediate, an inhibitor of enzymatic activity, and as a potential therapeutic agent. DMOX is an important compound that has been used extensively in the study of biochemical and physiological processes, and is also a useful tool in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
DMOX has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. In addition, DMOX has been used to study the structure and function of proteins, as a synthetic intermediate in organic synthesis, and as a tool for drug development.
Wirkmechanismus
The mechanism of action of DMOX is not fully understood. It is believed that DMOX acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking the substrate binding. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and to develop new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOX are not well understood. Studies have shown that DMOX can inhibit the activity of certain enzymes, but the exact mechanism by which this occurs is not known. In addition, there is limited information available regarding the effects of DMOX on other biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMOX in laboratory experiments has both advantages and limitations. The main advantage of using DMOX is its versatility; it can be used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. However, the use of DMOX in laboratory experiments is limited by the fact that the exact mechanism of action is not fully understood and the effects of DMOX on other biochemical and physiological processes are not known.
Zukünftige Richtungen
There are a number of potential future directions for the use of DMOX in scientific research. These include further studies of the biochemical and physiological effects of DMOX, the development of new drugs based on DMOX, and the development of new synthetic methods for the production of DMOX. Additionally, further research into the mechanism of action of DMOX could lead to the development of more effective inhibitors of enzyme activity.
Synthesemethoden
The synthesis of DMOX is a relatively straightforward process that involves the reaction of 4,5-dihydroxy-1,2-oxazole with methanesulfonamide in the presence of an acid catalyst. The reaction yields a mixture of the desired product and by-products, which can be separated by chromatographic techniques. The reaction is usually conducted at room temperature and can be completed in a few hours.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide involves the reaction of a primary amine with a cyclic carbonate to form an oxazolidinone intermediate, which is then reacted with methanesulfonyl chloride to form the final product.", "Starting Materials": [ "4,5-dihydro-1,2-oxazol-3-amine", "propylene carbonate", "triethylamine", "methanesulfonyl chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: To a solution of 4,5-dihydro-1,2-oxazol-3-amine (1.0 equiv) in dichloromethane (DCM), add propylene carbonate (1.2 equiv) and triethylamine (TEA) (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add a solution of methanesulfonyl chloride (1.2 equiv) in DCM dropwise to the reaction mixture from step 1 while maintaining the temperature at 0-5°C. Stir the reaction mixture at room temperature for an additional 24 hours.", "Step 3: Quench the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Wash the organic layer with brine and dry over sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product as a white solid." ] } | |
CAS-Nummer |
2649057-92-9 |
Molekularformel |
C4H8N2O3S |
Molekulargewicht |
164.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



